

An In-depth Technical Guide to the Physicochemical Properties of Stearic Acid-d35

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Compound of Interest

Compound Name: Stearic Acid-d35

Cat. No.: B1316310

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Introduction

Stearic Acid-d35 is a deuterated form of stearic acid, a saturated fatty acid with an 18-carbon chain. In this isotopologue, 35 of the 36 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes **Stearic Acid-d35** an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of **Stearic Acid-d35**, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of **Stearic Acid-d35** are crucial for its application in experimental settings. The substitution of hydrogen with deuterium atoms results in a higher molecular weight compared to stearic acid, which is the basis for its use as an internal standard in mass spectrometry. Other physical properties such as melting and boiling points are also slightly affected by this isotopic substitution.

Property	Value
Chemical Formula	C ₁₈ H ₃₅ O ₂ . [1] [2]
Molecular Weight	319.7 g/mol . [1]
CAS Number	17660-51-4. [1] [3]
Appearance	White to off-white solid. [3]
Melting Point	68-70 °C. [3] [4]
Boiling Point	361 °C (decomposes). [3] [4]
Flash Point	113 °C. [3] [4]
Solubility	Insoluble in water. [3] Soluble in non-polar organic solvents such as chloroform, ether, and benzene. [3] Slightly soluble in methanol and ethanol. [1] [3] Soluble in DMF (30 mg/ml) and DMSO (10 mg/ml). [1]
Isotopic Purity	≥98 atom % D. [4]
Chemical Purity	≥98%. [5]
Storage Temperature	Room temperature, away from light and moisture. [5]

Experimental Protocols

Accurate determination of the physicochemical properties of **Stearic Acid-d35** is essential for its effective use in research. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a powdered solid.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Stearic Acid-d35** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. The tube is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Methodology:

- **Sample Preparation:** A small amount of **Stearic Acid-d35** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The shape of the Thiele tube allows for uniform heating of the oil through convection.[7]
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The

temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

Solubility Assessment (Shake-Flask Method)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.

Methodology:

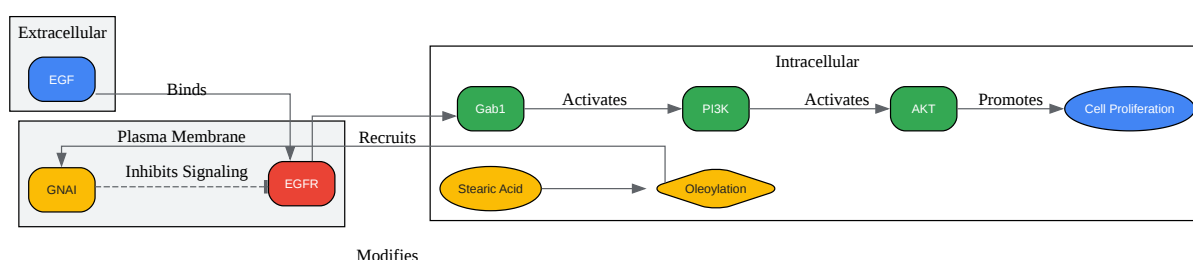
- **Sample Preparation:** An excess amount of **Stearic Acid-d35** is added to a known volume of the solvent in a sealed container (e.g., a vial or flask).
- **Equilibration:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **Stearic Acid-d35** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), after appropriate derivatization if necessary. The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Application in Cellular Signaling and Metabolism

Stearic acid is not merely a component of cellular lipids but also an active participant in various signaling pathways. It has been shown to influence key cellular processes, including apoptosis, cell growth, and insulin signaling.[1][3][4] **Stearic Acid-d35** serves as a powerful tracer to investigate the metabolic fate of stearic acid and its role in these pathways.

Stearic Acid in Growth Factor Signaling

Recent studies have revealed that stearic acid can modulate growth factor signaling. Specifically, it has been shown to influence the S-acylation of GNAI proteins, which in turn affects their localization and ability to potentiate EGFR signaling. Exposure of cells to stearic acid can lead to the oleoylation of GNAI proteins, causing them to shift out of detergent-resistant membrane fractions where EGFR signaling is initiated. This ultimately results in reduced downstream signaling, such as AKT activation.[1][9]

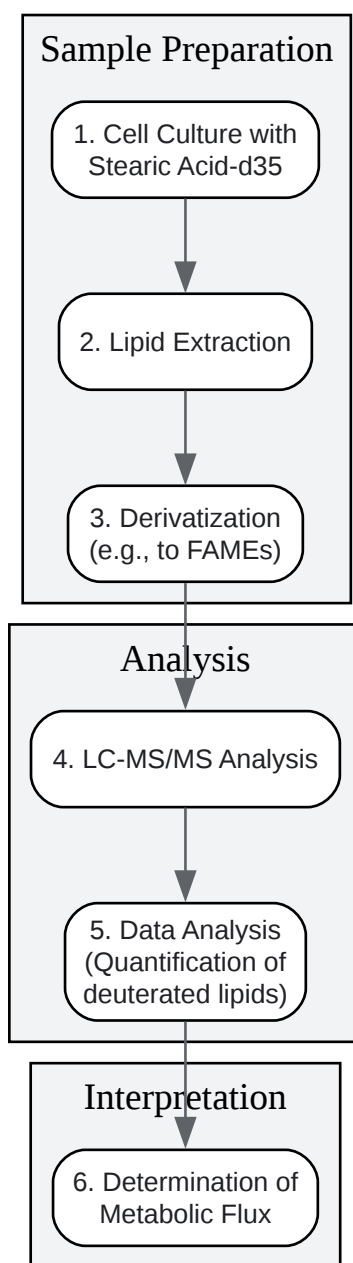


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Caption: Stearic acid-mediated oleoylation of GNAI proteins and its impact on EGFR signaling.

Experimental Workflow for Tracing Stearic Acid Metabolism

Stearic Acid-d35 is an ideal tracer for studying the metabolic fate of stearic acid in cellular systems. The following workflow outlines a typical experiment using LC-MS for analysis.



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